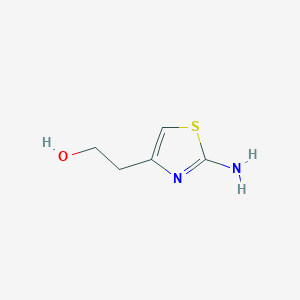

2-(2-Aminothiazol-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-Aminothiazol-4-yl)ethanol can be achieved through a multicomponent reaction. One efficient method involves the reaction of 2-aminothiazole , N′, N′-dimethyl barbituric acid/barbituric acid , and various aromatic substituted aldehydes in an aqueous ethanol medium at 80°C . This catalyst-free approach yields the desired product with several advantages, including green credentials, faster reaction times, and higher product yields .

Applications De Recherche Scientifique

Synthesis of Derivatives

This compound is used in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . The process involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .

Antioxidant Activity

The synthesized compounds from the process mentioned above were analyzed for their antioxidant activity . In both ABTS and DPPH radical scavenging assays, some of these compounds exhibit excellent potency compared to the standard ascorbic acid .

Anti-proliferative Effects

Some of the synthesized compounds show good anti-proliferative effects on HepG2 cells . This suggests potential applications in cancer treatment.

Core Structure in Drug Development

The 2-aminothiazole scaffold, which includes this compound, is a characteristic structure in drug development . It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Wide Therapeutic Applications

Various 2-aminothiazole-based derivatives, including this compound, have been broadly used to remedy different kinds of diseases with high therapeutic influence . This has led to their wide innovations in the field of medicinal chemistry .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate in the synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid . This process uses a laser monitoring technique .

Mécanisme D'action

Target of Action

2-(2-Aminothiazol-4-yl)ethanol, also known as 2-(2-amino-1,3-thiazol-4-yl)ethanol, is a compound that has shown potential in the field of medicinal chemistry . The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound interacts with these cells, exhibiting potent and selective nanomolar inhibitory activity .

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of a V-type intramolecular hydrogen bond between the amino and triazole groups . This interaction leads to changes in the structure and function of the target cells, contributing to its anticancer activity .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, suggesting that it may interact with multiple pathways . These interactions could lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The compound’s broad pharmacological activity suggests that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The result of the action of 2-(2-Aminothiazol-4-yl)ethanol is the inhibition of the growth of various cancerous cell lines . In addition, the compound has shown antioxidant activity, which can help protect cells from damage caused by reactive oxygen species .

Action Environment

The action of 2-(2-Aminothiazol-4-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Propriétés

IUPAC Name |

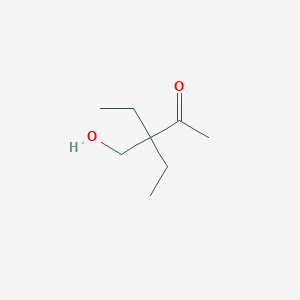

2-(2-amino-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCFRWUPCKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578858 |

Source

|

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminothiazol-4-yl)ethanol | |

CAS RN |

174666-17-2 |

Source

|

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)